molecular formula C18H23N5O2 B6042630 N-(3-benzyl-1H-1,2,4-triazol-5-yl)-N'-1-oxaspiro[4.4]non-3-ylurea

N-(3-benzyl-1H-1,2,4-triazol-5-yl)-N'-1-oxaspiro[4.4]non-3-ylurea

Cat. No. B6042630
M. Wt: 341.4 g/mol
InChI Key: HVBPRVWFIGCJRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-benzyl-1H-1,2,4-triazol-5-yl)-N'-1-oxaspiro[4.4]non-3-ylurea is a compound that has been studied extensively for its potential applications in scientific research. This compound has shown promise in a variety of areas, including cancer treatment, antimicrobial activity, and more. In

Scientific Research Applications

N-(3-benzyl-1H-1,2,4-triazol-5-yl)-N'-1-oxaspiro[4.4]non-3-ylurea has been studied extensively for its potential applications in scientific research. This compound has shown promise in a variety of areas, including cancer treatment, antimicrobial activity, and more. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been shown to have antimicrobial activity against a variety of bacteria and fungi.

Mechanism of Action

The mechanism of action of N-(3-benzyl-1H-1,2,4-triazol-5-yl)-N'-1-oxaspiro[4.4]non-3-ylurea is not well understood. However, it is believed that this compound works by inhibiting certain enzymes or proteins that are involved in cell growth and division. Additionally, it may work by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
N-(3-benzyl-1H-1,2,4-triazol-5-yl)-N'-1-oxaspiro[4.4]non-3-ylurea has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell growth and division. Additionally, it has been shown to have antimicrobial activity against a variety of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-benzyl-1H-1,2,4-triazol-5-yl)-N'-1-oxaspiro[4.4]non-3-ylurea in lab experiments is its potential to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been shown to have antimicrobial activity against a variety of bacteria and fungi. However, one limitation of using this compound is that its mechanism of action is not well understood, which may make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research involving N-(3-benzyl-1H-1,2,4-triazol-5-yl)-N'-1-oxaspiro[4.4]non-3-ylurea. One direction is to further explore its potential applications in cancer treatment, including its ability to induce apoptosis and inhibit cell growth and division. Additionally, it may be useful to explore its potential applications in antimicrobial therapy. Finally, further research is needed to better understand the compound's mechanism of action and optimize its use in lab experiments.

Synthesis Methods

The synthesis of N-(3-benzyl-1H-1,2,4-triazol-5-yl)-N'-1-oxaspiro[4.4]non-3-ylurea involves the reaction of 3-benzyl-1H-1,2,4-triazole-5-carboxylic acid with 1-isocyanato-3-(1-oxaspiro[4.4]non-3-yl)benzene. This reaction is typically carried out in the presence of a catalyst, such as triethylamine, and yields the desired compound in good yields.

properties

IUPAC Name

1-(5-benzyl-1H-1,2,4-triazol-3-yl)-3-(1-oxaspiro[4.4]nonan-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c24-17(19-14-11-18(25-12-14)8-4-5-9-18)21-16-20-15(22-23-16)10-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H3,19,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBPRVWFIGCJRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(CO2)NC(=O)NC3=NNC(=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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